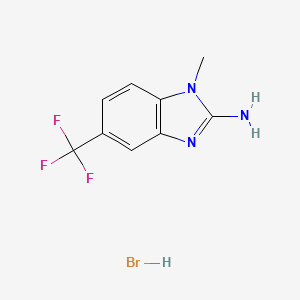

1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide

説明

特性

IUPAC Name |

1-methyl-5-(trifluoromethyl)benzimidazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3.BrH/c1-15-7-3-2-5(9(10,11)12)4-6(7)14-8(15)13;/h2-4H,1H3,(H2,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDWPFVJDSLMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676302 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945023-32-5 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 1-Methylbenzimidazole Intermediate

One foundational step is the methylation of benzimidazole to form 1-methylbenzimidazole, which can be achieved by reacting benzimidazole with methyl trifluoroacetate in the presence of sodium hydride and sodium methylate in N,N-dimethylformamide (DMF). This process proceeds at room temperature with stirring for approximately 10 hours, yielding 1-methylbenzimidazole with about 72% efficiency after purification by column chromatography.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzimidazole, methyl trifluoroacetate, NaH, NaOMe | DMF, room temp, 10 h | 72 | Purification by column chromatography |

Introduction of the Trifluoromethyl Group

The trifluoromethyl substitution at the 5-position of the benzimidazole ring is typically introduced via a copper-catalyzed cyclization process using trifluoroethylimidoyl chloride as a trifluoromethyl source. This method employs a heterogeneous copper-doped carbon nitride catalyst, potassium carbonate as base, and an organic solvent such as DMF. The reaction is conducted at 70–90 °C for 18–30 hours, facilitating nucleophilic addition-elimination and ring closure to yield the 2-trifluoromethyl-substituted benzimidazole core.

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Copper-doped carbon nitride | Heterogeneous, recyclable |

| Base | Potassium carbonate | 1–3 equivalents |

| Solvent | DMF | Common organic solvent |

| Temperature | 70–90 °C | Moderate heating |

| Reaction time | 18–30 hours | Prolonged to ensure completion |

| Molar ratios (trifluoroethylimidoyl chloride:amine:catalyst:base) | 1:1–2:0.02–0.08:1–3 | Optimized for yield and catalyst efficiency |

Formation of 1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine

Following the trifluoromethylation, the amine group at the 2-position is introduced typically by reacting the intermediate with appropriate diamines or via reductive amination steps. The detailed reaction conditions vary but generally involve reflux in methanol or ethanol, sometimes under ammonia atmosphere or with ammonium salts, to yield the 2-amine derivative.

Hydrobromide Salt Formation

The final step involves converting the free base 1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine into its hydrobromide salt. This is achieved by treating the amine with hydrobromic acid gas dissolved in anhydrous ether or other suitable solvents, followed by filtration and drying under reduced pressure to isolate the hydrobromide salt.

Representative Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzimidazole | Methyl trifluoroacetate, NaH, NaOMe, DMF, RT, 10 h | 1-Methylbenzimidazole | ~72 |

| 2 | 1-Methylbenzimidazole + o-phenylenediamine derivatives | Cu-doped carbon nitride catalyst, K2CO3, trifluoroethylimidoyl chloride, DMF, 70–90 °C, 18–30 h | 1-Methyl-5-(trifluoromethyl)-1H-benzimidazole-2-amine | Variable (up to ~70) |

| 3 | 1-Methyl-5-(trifluoromethyl)-1H-benzimidazole-2-amine | HBr gas in anhydrous ether, filtration, drying | This compound | Isolated as salt |

Detailed Research Findings and Notes

The copper-doped carbon nitride catalyst is notable for its recyclability and sustained catalytic activity over multiple cycles with only slight efficiency loss, making the process cost-effective and environmentally friendlier.

The use of trifluoroethylimidoyl chloride as a trifluoromethyl source is advantageous due to its availability and high reactivity, enabling efficient incorporation of the trifluoromethyl group into the benzimidazole scaffold.

The methylation step using methyl trifluoroacetate and sodium hydride in DMF is a mild and high-yielding method to selectively methylate the nitrogen at the 1-position of benzimidazole without affecting other positions.

The hydrobromide salt formation improves the compound's stability and handling properties, which is essential for pharmaceutical formulations.

Purification techniques commonly involve column chromatography using silica gel with eluents such as ethyl acetate/hexane or dichloromethane/methanol mixtures, ensuring high purity of the final product.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| 1-Methylbenzimidazole synthesis | Benzimidazole, methyl trifluoroacetate, NaH, NaOMe, DMF, RT, 10 h | ~72 | Mild conditions, selective methylation |

| Trifluoromethylation and cyclization | Cu-doped carbon nitride, K2CO3, trifluoroethylimidoyl chloride, DMF, 70–90 °C, 18–30 h | Up to ~70 | Heterogeneous catalysis, recyclable catalyst |

| Amine introduction | Reaction with diamines or ammonia in methanol/ethanol, reflux | Variable | Requires optimization based on substrates |

| Hydrobromide salt formation | HBr gas in anhydrous ether, filtration, drying | Quantitative | Enhances compound stability and solubility |

化学反応の分析

Types of Reactions

1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

科学的研究の応用

1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

作用機序

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to specific proteins, altering their function and leading to the desired biological effect.

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzimidazole derivatives are widely studied for their biological activity, particularly in kinase inhibition and antimicrobial applications. Below is a detailed comparison of the target compound with its structural analogs:

Substitution Patterns and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

Trifluoromethyl (-CF₃) Influence :

- The CF₃ group at the 5-position (common in all except 4-Bromo-5-methoxy-2-CF₃) enhances lipophilicity and metabolic stability, critical for drug bioavailability .

- In Example 64 (EP 1926722B1), additional CF₃ groups on the aryl amine moiety further increase molecular weight (627.5 vs. 296.1) and likely improve target binding affinity .

Positional Substitution Effects: Methyl vs. Furan-Methyl: The 1-methyl group in the target compound is replaced with a furan-methyl in 878259-07-5, introducing heteroaromaticity, which may alter solubility and π-π stacking interactions . Bromo/Methoxy vs.

Counterion Impact :

Pharmacological and Industrial Relevance

- Example 64 (EP 1926722B1) : With a molecular weight of 627.5, this compound is optimized for kinase inhibition, as evidenced by its inclusion in a patent for therapeutic small molecules .

- PDB 55J Ligand : A structurally complex benzimidazole (C₂₄H₁₆F₆N₆O) with dual trifluoromethyl groups and an imidazole-pyridine linkage, studied for protein-ligand interactions in structural biology .

生物活性

1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide (CAS Number: 945023-32-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 296.1 g/mol. Its structure features a benzimidazole core, which is known for various biological activities, making it a subject of interest in drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.1 g/mol |

| CAS Number | 945023-32-5 |

| Purity | 95% |

| Hazard Classification | Irritant |

Antimicrobial Activity

Benzimidazole derivatives are well-documented for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. A study highlighted that benzimidazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 µg/ml to 250 µg/ml against several pathogens, showcasing their potential as antibacterial agents .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been explored, particularly against HIV strains. Certain compounds have shown effective inhibition of HIV replication with effective concentrations (EC50) in the range of 5.28–40 µM . This suggests that this compound may possess similar antiviral properties, warranting further investigation.

Anticancer Properties

Benzimidazole derivatives are frequently evaluated for anticancer activity. The structural features of these compounds often correlate with their ability to inhibit tumor cell proliferation. For instance, studies have reported that specific benzimidazole analogues exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their chemical structure. Key modifications at specific positions on the benzimidazole ring can enhance or diminish their pharmacological effects:

- Substituents : The presence of electron-withdrawing groups (like trifluoromethyl) at the 5-position is crucial for improving antibacterial and antifungal activities.

- Amino Groups : The introduction of amino functionalities can enhance solubility and bioavailability.

- Aryl Rings : Compounds featuring additional aryl rings often exhibit improved potency against microbial strains due to increased interaction with biological targets .

Table: Structure-Activity Relationship Overview

| Substituent Position | Effect on Activity | Example Compounds |

|---|---|---|

| 5-position | Enhances antimicrobial activity | Various benzimidazole analogues |

| 2-position | Modulates solubility and bioavailability | N/A |

| Aryl rings | Increases potency against specific pathogens | N/A |

Case Study 1: Antibacterial Efficacy

A recent study evaluated several benzimidazole derivatives for their antibacterial efficacy against MRSA and E. coli. Among the tested compounds, those structurally similar to this compound exhibited MIC values as low as 12.5 µg/ml against MRSA, indicating strong potential for clinical application .

Case Study 2: Antiviral Activity Against HIV

In another investigation focusing on antiviral properties, a series of benzimidazole derivatives were synthesized and tested against HIV strains. Compounds similar in structure to the target compound displayed EC50 values ranging from 15 to 40 µM, suggesting that modifications could lead to enhanced efficacy in inhibiting viral replication .

Q & A

Advanced Research Question

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies, validated by dynamic light scattering to confirm stability .

- Prodrug Design : Introduce phosphate or acetyl groups at the amine position to enhance solubility, followed by enzymatic cleavage in biological systems .

- Nanoformulation : Encapsulation in PEGylated liposomes (size <200 nm) improves bioavailability .

What analytical techniques are recommended to confirm batch-to-batch consistency?

Basic Research Question

- HPLC-UV/ELSD : Use C18 columns with 0.1% TFA in acetonitrile/water (gradient elution) to quantify impurities (<0.1% threshold) .

- TLC Monitoring : Silica gel GF254 plates with ethyl acetate/hexane (3:7) to track reaction progress and isolate intermediates .

- Karl Fischer Titration : Ensure residual water content <0.5% in the hydrobromide salt .

How should discrepancies in antimicrobial activity data across studies be analyzed?

Advanced Research Question

- Strain-Specific Variability : Test against standardized strains (e.g., ATCC controls) and include positive controls (e.g., ciprofloxacin) .

- Biofilm vs. Planktonic Assays : Use crystal violet staining or resazurin assays to differentiate biofilm inhibition from bactericidal effects .

- Check Redox Interference : Trifluoromethyl groups may interfere with resazurin-based viability assays; validate with colony-forming unit (CFU) counts .

What computational approaches predict binding interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., DNA gyrase or β-lactamase) to model binding poses. Focus on hydrogen bonding with the amine group and hydrophobic interactions with the trifluoromethyl moiety .

- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-protein complexes .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Fukui indices to predict activity against Gram-negative pathogens .

How can metabolic stability in hepatic microsomes be evaluated?

Advanced Research Question

- In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .

- Metabolite ID : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation at the benzimidazole ring or glucuronidation) .

- CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition using fluorescent probes (e.g., Vivid® assays) to flag drug-drug interaction risks .

What scale-up challenges arise during kilo-lab synthesis?

Advanced Research Question

- Exothermic Control : Use jacketed reactors with gradual reagent addition to manage heat during cyclization .

- Crystallization Optimization : Employ anti-solvent precipitation (e.g., adding MTBE to ethanol) for consistent particle size distribution .

- Waste Streams : Recover hydrobromic acid via ion exchange and reuse in salt formation to improve sustainability .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

- Core Modifications : Replace the methyl group with ethyl or benzyl to assess steric effects on target binding .

- Electron-Withdrawing Groups : Introduce nitro or cyano substituents at the 4-position of the benzimidazole to enhance antimicrobial potency .

- Hydrobromide vs. Other Salts : Compare solubility and stability of hydrochloride or mesylate salts to optimize pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。